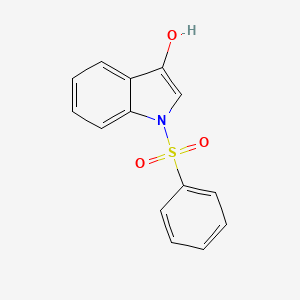

1-(Benzenesulfonyl)-1H-indol-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

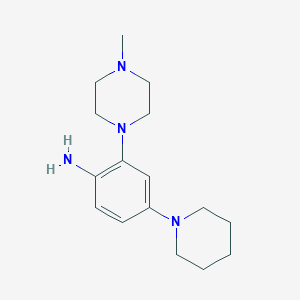

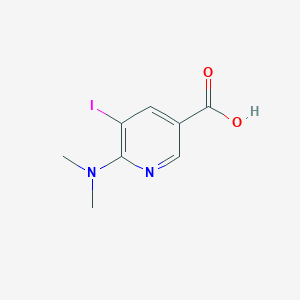

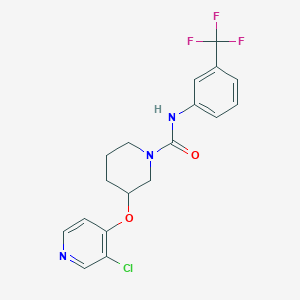

1-(Benzenesulfonyl)-1H-indol-3-ol, commonly known as BSI, is a chemical compound that belongs to the class of indoles. It has recently gained attention in scientific research due to its potential use as a therapeutic agent in various diseases.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

- Selective C-H Amidation of Indoles : A method for the selective C-H amidation of 1H-indoles at the C3 position was developed, offering a direct route to biologically important 3-aminoindoles using novel N-[(benzenesulfonyl)oxy]amides as electrophilic nitrogen agents. This transformation highlights the chemical versatility of benzenesulfonyl-indole derivatives in organic synthesis (Ortiz, Hemric, & Wang, 2017).

- Catalysis in Green Synthesis : 1-(Benzenesulfonyl)-3-methyl-1H-imidazolium chlorides, derived from benzenesulfonyl compounds, were utilized as catalysts in the aqueous medium synthesis of bis(3-indolyl)phenylmethanes, demonstrating the role of such compounds in promoting eco-friendly synthetic routes (Krishnamurthy & Jagannath, 2013).

Therapeutic Research

- Anti-HIV Activity : Novel indolyl aryl sulfones, including derivatives of 1-benzenesulfonylindoles, have been investigated for their potent anti-HIV-1 activities, particularly against strains carrying NNRTI resistance mutations. This research indicates the potential of these compounds in developing new therapeutic agents for HIV (Silvestri et al., 2003).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : The study on the self-assembled monolayer of 3‐(phenylsulfinyl)indoles for iron corrosion inhibition in acidic media showcases the application of indole derivatives in materials science, particularly in protecting metals from corrosion. The research highlights the effectiveness of these compounds in forming protective layers on iron surfaces (Liu et al., 2022).

Pharmaceutical Development

- Physicochemical Characterization : The physicochemical properties of 1-benzenesulfonyl-4-(piperazin-1-yl)-indole hydrochloride, a 5-HT6 receptor antagonist, were characterized, highlighting the importance of solid-state forms in pharmaceutical development and the treatment of obesity (Hugerth et al., 2006).

Wirkmechanismus

Target of Action

The primary target of 1-(Benzenesulfonyl)-1H-indol-3-ol is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response. It is secreted by neutrophils during inflammation or infection to destroy pathogens and regulate inflammation .

Mode of Action

This compound interacts with its target, hNE, as a competitive inhibitor . It binds to the active center of hNE, preventing the enzyme from interacting with its natural substrates . This interaction results in the inhibition of hNE’s proteolytic activity, which can help alleviate conditions like Acute Respiratory Distress Syndrome (ARDS) .

Biochemical Pathways

Given its role as an hne inhibitor, it likely impacts pathways involving neutrophil function and inflammation . By inhibiting hNE, this compound could potentially disrupt the proteolysis of various proteins, including extracellular matrix proteins and important plasma proteins .

Pharmacokinetics

It’s known that the pharmacokinetics of similar compounds can vary significantly between individuals . Factors such as absorption, distribution, metabolism, and excretion (ADME) can all impact a compound’s bioavailability .

Result of Action

The inhibition of hNE by this compound can lead to a decrease in the degradation of various proteins, potentially reducing inflammation and tissue damage . This could be particularly beneficial in conditions like ARDS, where excessive inflammation and tissue damage can lead to severe respiratory distress .

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)indol-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-14-10-15(13-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYSZIIKXIPGIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2798650.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2798651.png)

![[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2798659.png)

![3-Ethyl-2-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2798660.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2798662.png)